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Compound of Interest

Compound Name: Benzylphenylephrine

Cat. No.: B592454 Get Quote

Benzylphenylephrine, a structural analogue of the well-known decongestant and vasopressor

phenylephrine, represents a chemical entity of interest within pharmaceutical research.[1] Its

structural similarity to a clinically utilized compound necessitates a thorough evaluation of its

pharmacokinetic and toxicological profile to ascertain its potential as a therapeutic agent. The

journey of a new molecular entity (NME) from discovery to a marketable drug is fraught with

challenges, with a significant percentage of failures attributed to unfavorable Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] Therefore, early-

stage, predictive assessment of these characteristics is a cornerstone of modern drug

development, enabling researchers to prioritize candidates with a higher probability of success,

thereby saving considerable time and resources.[4][5][6]

This guide, intended for researchers and drug development professionals, provides a

comprehensive, in-silico-driven predictive analysis of the ADMET profile of

Benzylphenylephrine. By leveraging computational models and established knowledge of

analogous compounds like phenylephrine, we will construct a detailed pharmacokinetic and

toxicological forecast. This document will delve into the methodologies behind these

predictions, from Quantitative Structure-Activity Relationship (QSAR) models to the workflows

of confirmatory in vitro assays, offering a holistic view of Benzylphenylephrine's potential

disposition within a biological system.
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Identifier Value Source

IUPAC Name

3-[(1R)-2-

[benzyl(methyl)amino]-1-

hydroxyethyl]phenol

PubChem[1]

Molecular Formula C16H19NO2 PubChem[1]

Molecular Weight 257.33 g/mol PubChem[1]

Canonical SMILES CN(CC1=CC=CC=C1)CO PubChem[1]

InChIKey
JBBZPOHBHNEKIM-

INIZCTEOSA-N
PubChem[1]

Absorption: Predicting Oral Bioavailability
The absorption of a drug, particularly following oral administration, is the first critical step in its

journey to the systemic circulation and target site. Poor absorption is a primary reason for low

bioavailability, rendering an otherwise potent compound ineffective.[7] For

Benzylphenylephrine, we predict its absorption characteristics based on its physicochemical

properties and by drawing parallels with phenylephrine, which is known for its low oral

bioavailability (<38%) due to extensive presystemic metabolism.[8][9]

In Silico Predictions for Absorption
Computational tools provide the first tier of ADMET assessment.[4][5] These models, often

employing machine learning and QSAR, analyze a molecule's structure to predict its

pharmacokinetic behavior.[4]

Predicted Absorption Properties of Benzylphenylephrine:
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Parameter
Predicted
Value/Classification

Rationale & Implication

Human Intestinal Absorption

(HIA)
High (>90%)

The molecular size and

lipophilicity are within ranges

that generally favor passive

diffusion across the intestinal

epithelium.[10]

Caco-2 Permeability Moderate to High

Predicted to readily cross

Caco-2 cell monolayers, an

indicator of good intestinal

permeability.[7][11]

P-glycoprotein (P-gp)

Substrate
Likely No

Structural features do not

strongly suggest it is a

substrate for major efflux

transporters like P-gp, which

would otherwise pump the

drug back into the intestinal

lumen.[12]

Oral Bioavailability Low

Despite good predicted

permeability, extensive first-

pass metabolism (see

Metabolism section) is

expected to significantly

reduce bioavailability, similar to

phenylephrine.[8][9]

Experimental Protocol: Caco-2 Permeability Assay
To experimentally validate the in silico permeability prediction, the Caco-2 permeability assay is

the industry standard.[11][12][13][14] This assay utilizes a human colon adenocarcinoma cell

line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal

barrier.[12]
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Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for

21-25 days to allow for differentiation and the formation of tight junctions.

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a

fluorescent marker like Lucifer Yellow.

Compound Application: The test compound (Benzylphenylephrine) is added to the apical

(AP) side of the monolayer to assess absorption (AP to Basolateral - BL) or to the

basolateral (BL) side to assess efflux (BL to AP).

Sampling: Samples are collected from the receiver compartment at predetermined time

points.

Quantification: The concentration of the compound in the samples is quantified using LC-

MS/MS (Liquid Chromatography-Mass Spectrometry).

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the

formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver

chamber, A is the surface area of the membrane, and C0 is the initial concentration in the

donor chamber.

Efflux Ratio (ER): The ER is calculated as Papp (BL-AP) / Papp (AP-BL). An ER > 2

suggests the involvement of active efflux.

Visualization: Caco-2 Permeability Workflow
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Caption: Workflow of a bidirectional Caco-2 permeability assay.
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Distribution: Where Does the Compound Go?
Once absorbed, a drug's distribution throughout the body determines its concentration at the

site of action and potential off-target sites. Key parameters influencing distribution are plasma

protein binding (PPB) and the ability to cross physiological barriers like the blood-brain barrier

(BBB).

In Silico Predictions for Distribution
Predicted Distribution Properties of Benzylphenylephrine:

Parameter
Predicted
Value/Classification

Rationale & Implication

Plasma Protein Binding (PPB) High (>90%)

The presence of aromatic rings

and a lipophilic benzyl group

suggests strong binding to

plasma proteins like albumin.

High PPB can limit the free

fraction of the drug available

for pharmacological activity

and clearance. Phenylephrine

has a PPB of 95%.[8]

Blood-Brain Barrier (BBB)

Permeability
Low to Moderate

While lipophilicity aids passive

diffusion, the molecule's polar

surface area and potential for

ionization may limit its ability to

cross the tightly regulated

BBB.[10]

Volume of Distribution (Vd) Moderate to High

A high degree of tissue binding

is anticipated due to

lipophilicity, suggesting the

drug will distribute extensively

outside the plasma.
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Metabolism is the process by which the body chemically modifies drugs, typically to facilitate

their excretion. For many compounds, this is the primary determinant of their duration of action

and potential for drug-drug interactions.[15] As Benzylphenylephrine is a direct analogue of

phenylephrine, its metabolic fate is predicted to follow similar pathways. Phenylephrine is

extensively metabolized by monoamine oxidases (MAO-A and MAO-B) and through

conjugation reactions (sulfation and glucuronidation).[8][9]

In Silico Predictions for Metabolism
Predicted Metabolic Profile of Benzylphenylephrine:
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Parameter Prediction Rationale & Implication

Primary Metabolic Enzymes

Monoamine Oxidase (MAO),

Sulfotransferases (SULTs),

UDP-glucuronosyltransferases

(UGTs)

The core phenylethanolamine

structure is a known substrate

for MAO. The phenolic

hydroxyl group is a prime site

for sulfation and

glucuronidation, which are

major metabolic routes for

phenylephrine.[8][9][16]

CYP450 Involvement Minor Substrate/Inhibitor

While some CYP involvement

cannot be ruled out, it is not

expected to be the primary

metabolic route, similar to

phenylephrine which is not a

catecholamine and thus not

metabolized by COMT.[8] It is

crucial to test for inhibition of

major CYP isoforms (e.g.,

CYP3A4, 2D6) to assess drug-

drug interaction potential.[17]

[18][19][20]

Predicted Major Metabolites

1. Benzyl-m-hydroxymandelic

acid (from MAO action). 2.

Benzylphenylephrine-3-O-

sulfate. 3.

Benzylphenylephrine-3-O-

glucuronide.

These are analogous to the

primary metabolites of

phenylephrine (m-

hydroxymandelic acid, sulfate,

and glucuronide conjugates).

[8]

Visualization: Predicted Metabolic Pathway
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Caption: Predicted primary metabolic pathways for Benzylphenylephrine.

Excretion: Clearing the Compound from the Body
Excretion is the final removal of the drug and its metabolites from the body. The primary routes

are renal (urine) and biliary (feces).[21][22][23] The physicochemical properties of the

metabolites (increased polarity and water solubility) largely dictate the excretion pathway.

In Silico Predictions for Excretion
Predicted Excretion Profile of Benzylphenylephrine:
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Parameter Prediction Rationale & Implication

Primary Route of Excretion Renal

The predicted metabolites

(sulfate and glucuronide

conjugates, and the mandelic

acid derivative) are polar and

water-soluble, making them

ideal candidates for renal

clearance via glomerular

filtration and active tubular

secretion.[23] Phenylephrine

and its metabolites are

primarily excreted in the urine.

[8][24]

Total Clearance High

Extensive metabolism is

expected to lead to rapid

clearance from the systemic

circulation.

Elimination Half-life (t½) Short

Analogous to phenylephrine's

short half-life of 2-3 hours,

Benzylphenylephrine is

predicted to be eliminated

relatively quickly.[8]

Toxicity: Assessing the Safety Profile
Toxicity assessment is arguably the most critical aspect of drug development, as safety is

paramount.[25][26] In silico models can flag potential liabilities early, guiding subsequent

experimental testing.[2] Key areas of concern include cardiotoxicity (hERG inhibition),

mutagenicity, and organ-specific toxicity.

In Silico Predictions for Toxicity
Predicted Toxicity Profile of Benzylphenylephrine:
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Parameter Predicted Risk Rationale & Implication

hERG Inhibition Low to Moderate Risk

Many drugs have been

withdrawn due to hERG

potassium channel blockage,

which can lead to fatal

arrhythmias.[27][28][29][30]

While the core structure is not

a classic hERG binder, the

lipophilic benzyl group

increases the risk.

Experimental validation is

mandatory.

Mutagenicity (Ames Test) Negative

The structure lacks common

structural alerts for

mutagenicity. Phenylephrine

was not mutagenic in

Salmonella typhimurium

assays.[31]

Carcinogenicity No Evidence

Long-term studies on

phenylephrine showed no

evidence of carcinogenicity.

[31] A similar profile is

expected for

Benzylphenylephrine, though

this requires long-term in vivo

studies for confirmation.

Hepatotoxicity Low Risk

The molecule is not predicted

to form reactive metabolites

that typically lead to liver injury.

Acute Toxicity Moderate As an analogue of a

vasoactive amine, high doses

may cause cardiovascular

effects like hypertension and

tachycardia, similar to

phenylephrine.[32][33] The
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PubChem entry indicates

warnings for skin/eye irritation

and respiratory irritation.[1]

Experimental Protocol: Tiered Toxicity Testing
Regulatory agencies like the FDA mandate a structured approach to toxicity evaluation, starting

with in vitro assays and progressing to in vivo studies as confidence in the compound's safety

grows.[25][26][34][35][36]

A typical tiered workflow includes:

In Vitro Assays:

hERG Assay: Patch-clamp electrophysiology on cells expressing the hERG channel to

determine IC50.[29]

Ames Test: Bacterial reverse mutation assay to assess mutagenic potential.

Cytotoxicity Assays: Using cell lines (e.g., HepG2 for hepatotoxicity) to determine cell

viability after compound exposure.

In Vivo Studies (Rodent):

Acute Toxicity: Single high-dose study to determine LD50 and identify signs of immediate

toxicity.[34]

Repeat-Dose Toxicity: Typically 14- or 28-day studies to identify target organs of toxicity

and establish a No-Observed-Adverse-Effect Level (NOAEL).[26]

In Vivo Studies (Non-Rodent):

Repeat-dose toxicity studies in a second species (e.g., beagle dog) are required before

human clinical trials.[35]

Visualization: Tiered Toxicity Testing Workflow
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Caption: A standard tiered workflow for preclinical toxicity assessment.

Conclusion
This in-depth guide provides a predictive overview of the ADMET properties of

Benzylphenylephrine, constructed from computational models and knowledge of its structural

analogue, phenylephrine. The in silico analysis suggests that Benzylphenylephrine is likely to

exhibit good intestinal permeability but suffer from low oral bioavailability due to extensive first-

pass metabolism, primarily via MAO, sulfation, and glucuronidation. It is predicted to be highly

protein-bound and cleared rapidly via the kidneys. The primary toxicity concern revolves

around potential cardiovascular effects, including hERG inhibition, which necessitates rigorous

experimental evaluation. While the compound does not raise significant alerts for mutagenicity

or carcinogenicity based on analogue data, a full suite of preclinical toxicity studies is essential.

This predictive ADMET profile serves as a foundational roadmap for researchers, guiding

critical decisions and outlining the necessary experimental validations required to advance

Benzylphenylephrine in the drug development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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